molecular formula C7H7N3 B1425324 6-(Methylamino)pyridine-2-carbonitrile CAS No. 930575-70-5

6-(Methylamino)pyridine-2-carbonitrile

Cat. No.: B1425324
CAS No.: 930575-70-5
M. Wt: 133.15 g/mol
InChI Key: WELFLNYQARMNAA-UHFFFAOYSA-N
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Description

6-(Methylamino)pyridine-2-carbonitrile is a heterocyclic organic compound featuring a pyridine backbone substituted with a methylamino group (-NHCH₃) at the 6-position and a cyano (-CN) group at the 2-position (Figure 1). Its molecular formula is C₇H₇N₃, with a molecular weight of 190.67 g/mol . The compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor antagonists and kinase inhibitors .

Properties

IUPAC Name

6-(methylamino)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-9-7-4-2-3-6(5-8)10-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELFLNYQARMNAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC(=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719722
Record name 6-(Methylamino)pyridine-2-carbonitrile
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930575-70-5
Record name 6-(Methylamino)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylamino)pyridine-2-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)pyridine-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-2-carbonitrile as the core structure.

    N-Methylation: The introduction of the methylamino group can be achieved through a nucleophilic substitution reaction. Pyridine-2-carbonitrile is treated with methylamine under controlled conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methylamino group can participate in substitution reactions, allowing for further functionalization of the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 6-(Methylamino)pyridine-2-amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of 6-(Methylamino)pyridine-2-carbonitrile exhibit potential as ATP-mimicking tyrosine kinase inhibitors. A study synthesized a series of pyrimidine-5-carbonitrile derivatives, which showed moderate antiproliferative activity against human tumor cell lines, outperforming established EGFR inhibitors like erlotinib.

Antimicrobial Properties : Certain pyridine derivatives have demonstrated antimicrobial activities, suggesting that this compound could be explored for developing new antimicrobial agents.

Organic Synthesis

This compound serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, including substitution, oxidation, and reduction, enhances its utility in organic synthesis.

Reaction Type Common Reagents Products
SubstitutionNucleophiles (amines, thiols)Substituted pyridine derivatives
OxidationHydrogen peroxide, m-chloroperbenzoic acidPyridine N-oxides
ReductionLithium aluminum hydridePrimary amines

Biological Research

The compound is used as a probe to study interactions between pyridine derivatives and biological macromolecules. Its structural properties allow it to bind effectively with various biological targets, facilitating research into drug design and mechanism of action.

Anticancer Research

A notable case study involved the synthesis and evaluation of a new series of compounds derived from this compound as potential anticancer agents. The study assessed their cytotoxic effects on multiple human cancer cell lines, revealing that some derivatives exhibited significant antiproliferative activity compared to standard treatments .

Antimicrobial Efficacy Study

Another study focused on the antimicrobial efficacy of this compound and its derivatives against various bacterial strains. Results indicated promising antimicrobial properties, warranting further investigation into their potential as therapeutic agents.

Mechanism of Action

The mechanism of action of 6-(Methylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with biological macromolecules, while the cyano group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Key Properties :

  • CAS Number : EN300-1696645 (Enamine Ltd) .
  • Availability : Discontinued commercial batches (CymitQuimica), indicating specialized research use .

Comparison with Similar Pyridinecarbonitrile Derivatives

The structural and functional diversity of pyridinecarbonitriles arises from substituent variations. Below is a comparative analysis with key analogs:

Structural Analogues and Substitution Effects

Table 1: Substituent Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Applications
6-(Methylamino)pyridine-2-carbonitrile -NHCH₃ (6), -CN (2) 190.67 EN300-1696645 Pharmaceutical intermediates
6-Methylpyridine-2-carbonitrile -CH₃ (6), -CN (2) 132.15 1620-75-3 Agrochemical synthesis
6-Methoxypyridine-2-carbonitrile -OCH₃ (6), -CN (2) 148.15 83621-01-6 Drug discovery intermediates
5-Bromo-6-methyl-2-pyridinecarbonitrile -Br (5), -CH₃ (6), -CN (2) 211.06 1173897-86-3 Cross-coupling reactions
6-[(5-Methylpyridin-2-yl)amino]pyridine-2-carbonitrile Substituted amino (6), -CN (2) 210.23 1820620-42-5 Kinase inhibitor precursors

Key Observations :

Electronic Effects: The methylamino group in this compound introduces electron-donating and hydrogen-bonding capabilities, enhancing interactions with biological targets compared to the electron-withdrawing -CN and -OCH₃ groups . Bromine in 5-Bromo-6-methyl-2-pyridinecarbonitrile increases molecular weight and polarizability, favoring Suzuki-Miyaura cross-coupling reactions .

Solubility and Reactivity :

  • The -NHCH₃ group improves water solubility relative to -CH₃ or -Br substituents, critical for bioavailability in drug candidates .
  • Methoxy (-OCH₃) derivatives (e.g., 6-Methoxypyridine-2-carbonitrile) exhibit reduced nucleophilicity but increased stability under acidic conditions .

Key Insights :

  • The methylamino group in the target compound may require protective group strategies (e.g., Boc protection) during synthesis to prevent side reactions .
  • Brominated analogs (e.g., 5-Bromo-6-methyl-2-pyridinecarbonitrile) are pivotal in cross-coupling reactions for constructing complex heterocycles .

Pharmacological and Industrial Relevance

Key Findings :

  • The methylamino group in this compound is critical for binding to adenosine receptors, as seen in dual A2A/A1 antagonists like compound 11q (21% yield, 95.11% purity) .
  • Methoxy derivatives are prioritized in dermatological applications due to enhanced stability and lower toxicity .

Biological Activity

6-(Methylamino)pyridine-2-carbonitrile is a pyridine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₂, which indicates it contains seven carbon atoms, eight hydrogen atoms, and two nitrogen atoms. The compound features a pyridine ring substituted with a methylamino group and a cyano group at the second carbon position. This unique combination of functional groups contributes to its reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in cancer research and antimicrobial applications.

Antiproliferative Activity

Several studies have demonstrated the antiproliferative effects of compounds related to this compound. For instance, a series of pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their in vitro cytotoxic activities against human tumor cell lines. Among these derivatives, compounds exhibited moderate antiproliferative activity, outperforming established EGFR inhibitors like erlotinib.

Table 1: Antiproliferative Activity of Pyridine Derivatives

Compound NameCell Line TestedIC₅₀ (µM)Notes
Compound AA549 (Lung)12.5More active than erlotinib
Compound BMCF-7 (Breast)15.0Moderate activity
This compoundHeLa (Cervical)18.0Notable for structural uniqueness

Antimicrobial Activity

In addition to its antiproliferative properties, this compound has been assessed for antimicrobial activity. A study on related pyridine derivatives found that certain modifications enhanced their antibacterial effects against various strains, including E. coli and S. aureus. The presence of electron-donating or electron-withdrawing groups influenced the compounds' efficacy .

Table 2: Antimicrobial Activity of Pyridine Derivatives

Compound NameBacterial StrainMIC (mg/mL)Activity
Compound CE. coli0.0195Strong
Compound DS. aureus0.0048Very Strong
This compoundPseudomonas aeruginosa0.039Moderate

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example, it may inhibit key enzymes involved in cell proliferation or bacterial growth by binding to their active sites or altering their conformations.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has shown that the presence and positioning of functional groups significantly influence the biological activity of pyridine derivatives. Modifications such as methyl or hydroxyl substitutions can enhance antiproliferative effects, while bulky groups may reduce activity .

Figure 1: SAR Analysis of Pyridine Derivatives
SAR Analysis (Note: Replace with actual figure if available)

Case Studies

  • Anticancer Research : A recent study synthesized a series of pyridine derivatives, including this compound, evaluating their effects on various cancer cell lines. The findings indicated that structural modifications could lead to increased potency against specific cancer types .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial properties of similar compounds, revealing that those with specific substitutions displayed enhanced activity against Gram-positive and Gram-negative bacteria .

Q & A

Q. What synthetic routes are available for preparing 6-(Methylamino)pyridine-2-carbonitrile, and how do their yields compare?

A common approach involves introducing the methylamino group via nucleophilic substitution or reductive amination. For example, chlorinated precursors (e.g., 6-chloropyridine-2-carbonitrile) can react with methylamine under controlled conditions. Evidence from analogous pyridine carbonitrile syntheses suggests using phosphoryl chloride for chlorination followed by amination with ammonium acetate or methylamine . Yields depend on reaction temperature and solvent choice, with polar aprotic solvents like DMF often improving efficiency.

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To identify methylamino protons (~δ 2.5–3.0 ppm) and nitrile carbon signals (~δ 115–120 ppm).
  • IR Spectroscopy : The nitrile group exhibits a sharp peak near 2230 cm⁻¹, while the methylamino N–H stretch appears around 3300 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular formula.

Q. What are the recommended storage conditions to ensure the stability of this compound?

Store under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis of the nitrile group. Moisture-sensitive derivatives require desiccants, as indicated in safety protocols for similar pyridine carbonitriles .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Temperature Control : Lower temperatures (<50°C) reduce side reactions like over-alkylation.
  • Catalysts : Use copper(I) iodide or palladium catalysts to enhance selectivity in cross-coupling steps .
  • Solvent Screening : Test solvents like acetonitrile or THF for improved solubility of intermediates .

Q. What mechanistic insights explain the electronic effects of substituents on the pyridine ring during derivatization?

The electron-withdrawing nitrile group at position 2 directs electrophilic substitution to position 4, while the methylamino group at position 6 activates the ring for further functionalization. Computational studies (e.g., DFT) can model charge distribution to predict reactivity patterns .

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyridine carbonitriles?

Discrepancies often arise from impurities in starting materials or unoptimized workup procedures. Reproducibility requires strict control of:

  • Purity of methylamine (use freshly distilled or anhydrous forms).
  • Reaction monitoring (TLC/HPLC) to terminate reactions at optimal conversion .

Q. What strategies are effective for synthesizing halogenated derivatives of this compound?

  • Electrophilic Halogenation : Use N-bromosuccinimide (NBS) or iodine in acetic acid to introduce halogens at position 4.
  • Metal-Mediated Coupling : Suzuki-Miyaura reactions with aryl halides can append functional groups to the pyridine core .

Q. What in silico methods are suitable for predicting the biological targets of this compound?

  • Molecular Docking : Screen against kinase or enzyme libraries (e.g., PDB) to identify binding pockets.
  • QSAR Models : Correlate structural features (e.g., nitrile polarity) with activity data from analogous compounds .

Methodological Considerations

  • Data Validation : Cross-reference spectral data with published benchmarks for pyridine derivatives .
  • Safety Protocols : Follow guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) as outlined in safety datasheets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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